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Abstract
(S)-HH2853, hereafter referred to as HH2853, is a potent, orally bioavailable, and selective

small molecule dual inhibitor of the histone lysine methyltransferases EZH1 (enhancer of zeste

homolog 1) and EZH2 (enhancer of zeste homolog 2).[1][2][3] As the catalytic subunits of the

Polycomb Repressive Complex 2 (PRC2), EZH1 and EZH2 play a critical role in epigenetic

regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to

transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis

of various malignancies. HH2853 has demonstrated robust anti-tumor activity in preclinical

models and promising efficacy in clinical trials, particularly in cancers with EZH2 gain-of-

function mutations or alterations in the SWI/SNF complex.[1][2] This document provides a

comprehensive overview of the in vivo pharmacodynamics of HH2853, including its mechanism

of action, available quantitative data from preclinical and clinical studies, and relevant

experimental methodologies.

Core Mechanism of Action
HH2853 exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both EZH1 and

EZH2.[1][2] This dual inhibition leads to a significant reduction in the levels of H3K27 mono-,

di-, and tri-methylation (H3K27me1/2/3).[1] The decrease in this repressive histone mark

results in the derepression of PRC2 target genes, including tumor suppressor genes, which in

turn leads to the inhibition of cancer cell proliferation and induction of apoptosis.[1] The dual
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inhibitory action on both EZH1 and EZH2 is believed to be more effective than targeting EZH2

alone, as EZH1 can partially compensate for the loss of EZH2 function.[1]

Signaling Pathway Diagram
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HH2853 Mechanism of Action
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Caption: Mechanism of action of (S)-HH2853.
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Quantitative In Vitro and In Vivo Pharmacodynamics
HH2853 has demonstrated potent and selective inhibition of EZH1 and EZH2 in biochemical

assays and significant anti-tumor efficacy in both preclinical and clinical settings.

Table 1: In Vitro Enzymatic Inhibition

Target IC50 (nM)
Comparator
(Tazemetostat)
IC50 (nM)

Reference

Wild-type EZH2 2.21 - 5.36 Similar [1][2]

Mutant EZH2 2.21 - 5.36 Similar [1][2]

EZH1 9.26 58.43 [1][2]

Table 2: Clinical Pharmacodynamics and Efficacy (Phase
I/Ib Studies)
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Cancer Type Dose Range
Pharmacodyna
mic Effect

Key Efficacy
Results

Reference

Relapsed/Refract

ory Non-Hodgkin

Lymphoma &

Advanced Solid

Tumors

50-800 mg BID

>90% inhibition

of H3K27me3 in

granulocytes and

monocytes at

400-800 mg.

Responses

observed from

200-800 mg.

[4]

Epithelioid

Sarcoma (ES)
400-800 mg BID Not specified

ORR: 28.1%;

DCR: 78.1%. At

400mg BID,

ORR was 36.4%

and DCR was

81.8%.

[5]

Relapsed/Refract

ory Peripheral T-

Cell Lymphoma

(PTCL)

300-600 mg BID Not specified

ORR: 67.6%

(29.4% CR,

38.2% PR).

Recommended

Phase II Dose

(RP2D): 400 mg

BID.

[6]

ORR: Overall Response Rate; DCR: Disease Control Rate; CR: Complete Response; PR:

Partial Response; BID: Twice Daily.

Experimental Protocols
Detailed preclinical experimental protocols for HH2853 are not extensively available in the

public domain. However, the methodologies for the clinical trials provide insight into the in vivo

evaluation of HH2853 in humans.

Protocol: Phase I/II Clinical Trial in Relapsed/Refractory
NHL and Advanced Solid Tumors (NCT04390437)
This first-in-human, open-label, multi-center study was designed to evaluate the safety,

tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity
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of HH2853.[4][7]

Study Design:

Dose Escalation Phase: Employed an accelerated titration design followed by a Bayesian

optimal interval design to determine the maximum tolerated dose (MTD) and recommended

Phase II dose (RP2D).[4] Six dose levels were evaluated: 50 mg, 100 mg, 200 mg, 400 mg,

600 mg, and 800 mg, administered orally twice daily (BID) in continuous 28-day cycles.[4]

Dose Expansion Phase: Further evaluates the safety and efficacy at the determined RP2D in

specific patient cohorts.[7]

Key Assessments:

Safety and Tolerability: Monitored for treatment-related adverse events (TRAEs) and dose-

limiting toxicities (DLTs).[4]

Pharmacokinetics (PK): Blood samples were collected to assess the dose-related exposure

to HH2853.[4]

Pharmacodynamics (PD): H3K27me3 levels in peripheral blood granulocytes and monocytes

were measured to confirm target engagement and inhibition.[4]

Efficacy: Tumor responses were evaluated according to RECIST 1.1 criteria.[5]

Experimental Workflow Diagram
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Phase I Clinical Trial Workflow for HH2853
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Caption: Workflow of the Phase I clinical trial for HH2853.

Preclinical In Vivo Studies
HH2853 has demonstrated superior anti-tumor efficacy in multiple tumor xenograft models

compared to the EZH2-selective inhibitor tazemetostat at comparable dose levels.[1][2][8]

These preclinical studies were conducted in various cancer cell lines with EZH2 gain-of-

function mutations or alterations in the SWI/SNF complex.[1][2] Furthermore, HH2853 exhibited

a superior pharmacokinetic profile compared to tazemetostat in these preclinical models.[1][2]
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While specific protocols and quantitative tumor growth inhibition data from these studies are

not publicly available, the consistent reporting of superior efficacy underscores the potential of

dual EZH1/2 inhibition.

Conclusion
(S)-HH2853 is a promising dual EZH1/2 inhibitor with a well-defined mechanism of action

centered on the reduction of H3K27 methylation. In vivo pharmacodynamic studies, primarily

from early-phase clinical trials, have confirmed significant target engagement at tolerable

doses, leading to encouraging anti-tumor activity in a range of hematological and solid tumors.

The available data supports the continued development of HH2853 as a potential therapeutic

agent for cancers with dysregulated PRC2 activity. Further publication of detailed preclinical

data will be beneficial for a more comprehensive understanding of its in vivo pharmacodynamic

profile.
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To cite this document: BenchChem. [(S)-HH2853: A Technical Guide to In Vivo
Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144053#s-hh2853-pharmacodynamics-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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